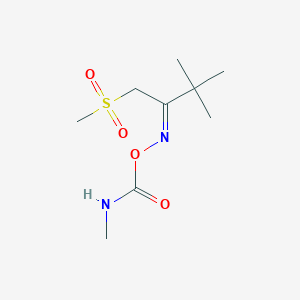
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine
Overview
Description
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group, which is formed by the condensation of hydrazine with an aldehyde or ketone. This compound is notable for its two nitro groups attached to the phenyl ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and heptanal under acidic conditions. The reaction is usually carried out in an ethanol solution with a catalytic amount of hydrochloric acid, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as in laboratory synthesis. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-amino-4-nitrophenyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other hydrazones and related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and analytical methods for detecting various substances
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine involves its interaction with molecular targets through its hydrazone and nitro groups. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitro groups can undergo redox reactions, affecting cellular oxidative stress and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, used in similar applications.
2,4-Dinitrophenol: Shares the dinitrophenyl group but differs in its overall structure and applications.
Schiff Bases: Compounds with a similar C=N group, used in various chemical and biological applications
Uniqueness
This compound is unique due to its specific combination of a hydrazone group with a dinitrophenyl moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and participate in various redox reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[(E)-heptylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHKPXFYXPWDK-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-05-7 | |
| Record name | NSC6128 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)






